(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3R,9S,10S,11S,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol
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Overview
Description
The compound “(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3R,9S,10S,11S,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol” is a highly complex organic molecule. This compound features multiple hydroxyl groups, a cyclopenta[a]phenanthrene core, and several sugar moieties, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Common reagents used in these steps might include:
Protecting Groups: Trimethylsilyl chloride, tert-butyldimethylsilyl chloride
Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-Diisopropylcarbodiimide
Oxidizing Agents: Pyridinium chlorochromate, Dess-Martin periodinane
Reducing Agents: Sodium borohydride, Lithium aluminum hydride
Industrial Production Methods
Industrial production of such a complex molecule would likely involve biotechnological methods, such as fermentation or enzymatic synthesis, to achieve the desired stereochemistry and functional group placement.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups
Reduction: Reduction of carbonyl groups to hydroxyl groups
Substitution: Nucleophilic substitution at hydroxyl groups
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane
Reduction: Sodium borohydride in methanol
Substitution: Tosyl chloride in pyridine
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would regenerate hydroxyl groups.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms
Biology: As a potential bioactive molecule with applications in drug discovery
Medicine: As a lead compound for developing new pharmaceuticals
Industry: As a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, and other proteins. The pathways involved might include signal transduction pathways, metabolic pathways, and gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
- **(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3R,9S,10S,11S,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol"
- **this compound"
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple stereocenters, hydroxyl groups, and a cyclopenta[a]phenanthrene core. This complexity makes it a valuable molecule for studying stereoselective synthesis and complex reaction mechanisms.
Properties
Molecular Formula |
C48H82O19 |
---|---|
Molecular Weight |
963.2 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3R,9S,10S,11S,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24+,25-,26-,27-,28?,29+,30-,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48-/m1/s1 |
InChI Key |
KYVIPFHNYCKOMQ-LFFZIZDOSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@@H]([C@]5(C4CC=C6[C@@H]5CC[C@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |
Origin of Product |
United States |
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